molecular formula C7H7NaO5S B1603362 Sodium 2-formylbenzenesulfonate hydrate CAS No. 305808-14-4

Sodium 2-formylbenzenesulfonate hydrate

Cat. No. B1603362
CAS RN: 305808-14-4
M. Wt: 226.18 g/mol
InChI Key: MGFBXWRKSPLCAK-UHFFFAOYSA-M
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Description

Sodium 2-formylbenzenesulfonate hydrate is a chemical compound that has been used in various applications. It reacts with chitosan in the presence of sodium cyanoborohydride to yield N-benzyl derivatives .


Synthesis Analysis

The synthesis of Sodium 2-formylbenzenesulfonate hydrate involves its reaction with chitosan in the presence of sodium cyanoborohydride to yield N-benzyl derivatives . It has also been used as a precursor to test the ability of fungal strains for transformation of phenolic and non-phenolic precursors into stable and non-toxic dyes .


Molecular Structure Analysis

The molecular formula of Sodium 2-formylbenzenesulfonate hydrate is C7H9NaO6S. It has an average mass of 244.197 Da and a monoisotopic mass of 244.001755 Da .


Chemical Reactions Analysis

Sodium 2-formylbenzenesulfonate hydrate reacts with chitosan in the presence of sodium cyanoborohydride to yield N-benzyl derivatives . It has also been used as a precursor to test the ability of fungal strains for transformation of phenolic and non-phenolic precursors into stable and non-toxic dyes .


Physical And Chemical Properties Analysis

Sodium 2-formylbenzenesulfonate hydrate has a molecular formula of C7H9NaO6S. Its average mass is 244.197 Da and its monoisotopic mass is 244.001755 Da . More specific physical and chemical properties such as density, boiling point, and others are not available in the retrieved information.

Scientific Research Applications

Synthesis of N-Benzyl Derivatives

Sodium 2-formylbenzenesulfonate hydrate is used in organic synthesis to produce N-benzyl derivatives. This reaction typically involves the compound reacting with chitosan in the presence of sodium cyanoborohydride . These derivatives have potential applications in pharmaceuticals and as intermediates in the synthesis of various organic compounds.

Precursor for Dye Transformation

This compound serves as a precursor in biotransformation processes. Fungal strains can transform phenolic and non-phenolic precursors derived from Sodium 2-formylbenzenesulfonate hydrate into stable and non-toxic dyes . This application is significant in the textile industry, where there is a growing demand for eco-friendly dyes.

Polymer Research

In polymer science, Sodium 2-formylbenzenesulfonate hydrate is utilized to prepare water-soluble, narrow-band-gap polymers. These polymers contain reactive groups that are essential for post-crosslinking reactions, which can enhance the material properties of the polymers .

Safety and Hazards

Special hazards arising from Sodium 2-formylbenzenesulfonate hydrate include the development of hazardous combustion gases or vapours possible in the event of fire .

Future Directions

Despite the prominent effect of Sodium 2-formylbenzenesulfonate hydrate in promoting gas hydrate formation, its reusability problem still remains to be solved. Several methods to improve its reusability have been proposed and compared .

properties

IUPAC Name

sodium;2-formylbenzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S.Na.H2O/c8-5-6-3-1-2-4-7(6)12(9,10)11;;/h1-5H,(H,9,10,11);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFBXWRKSPLCAK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583459
Record name Sodium 2-formylbenzene-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-formylbenzenesulfonate hydrate

CAS RN

305808-14-4
Record name Sodium 2-formylbenzene-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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